4-Chloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]-2-methylbenzene
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Overview
Description
4-Chloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]-2-methylbenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a chloro group, a fluoroethoxy group, a nitrophenoxy group, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]-2-methylbenzene can be achieved through a multi-step process involving several key reactions. One common method involves the following steps:
Etherification: The attachment of a fluoroethoxy group to the nitrophenoxy compound.
Chlorination: The addition of a chloro group to the benzene ring.
Each of these steps requires specific reagents and conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]-2-methylbenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to remove the nitro group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups in place of the chloro group.
Scientific Research Applications
4-Chloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]-2-methylbenzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]-2-methylbenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluoroethoxy and chloro groups can influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-fluorophenol: Similar in structure but lacks the nitro and methyl groups.
4-Chloro-3-(2-fluoroethoxy)aniline: Contains a fluoroethoxy group but differs in the presence of an amine group instead of a nitro group.
Uniqueness
4-Chloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]-2-methylbenzene is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
60775-34-0 |
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Molecular Formula |
C15H13ClFNO4 |
Molecular Weight |
325.72 g/mol |
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-2-(2-fluoroethoxy)-1-nitrobenzene |
InChI |
InChI=1S/C15H13ClFNO4/c1-10-8-11(16)2-5-14(10)22-12-3-4-13(18(19)20)15(9-12)21-7-6-17/h2-5,8-9H,6-7H2,1H3 |
InChI Key |
AFJQMVMMFJAXEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])OCCF |
Origin of Product |
United States |
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